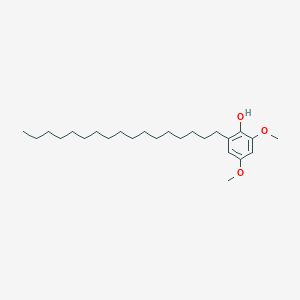
Phaffiaol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phaffiaol is a natural product found in Phaffia rhodozyma, Leptolyngbya ectocarpi, and Phaffia with data available.
Aplicaciones Científicas De Investigación
Antioxidant Properties and Synthesis
Phaffiaol, derived from Phaffia rhodozyma, demonstrates potent antioxidant properties. A study by Jinno and Okita (1998) achieved total synthesis of phaffiaol and discovered that certain derivatives, specifically methoxy phenol derivatives with a heptadecyl moiety, exhibited approximately twice the antioxidative activity of α-tocopherol (Jinno & Okita, 1998).
Yeast Genus Characterization
Miller, Yoneyama, and Soneda (1976) characterized Phaffia, a new yeast genus, highlighting its basidiomycetous origin and carotenoid-producing properties, significant for biotechnological applications (Miller, Yoneyama, & Soneda, 1976).
Enhancement of Carotenoid Production
Silva et al. (2020) explored the influence of magnetic fields on the cultivation of Phaffia rhodozyma, achieving an increase in carotenoid production, indicating a novel approach for enhancing yield in a cost-effective manner (Silva et al., 2020).
Biotechnological Importance
Kucsera, Pfeiffer, and Takeo (2000) reviewed the biology of Phaffia rhodozyma, emphasizing its importance in biotechnology due to astaxanthin production, a valuable antioxidant with applications in food and pharmaceutical industries (Kucsera, Pfeiffer, & Takeo, 2000).
Strain Improvement for Astaxanthin Production
Chun, Chin, Bai, and An (1992) demonstrated strain improvement of Phaffia rhodozyma for higher astaxanthin production, a key component in aquaculture, through protoplast fusion, indicating potential for enhanced commercial utilization (Chun, Chin, Bai, & An, 1992).
Application in Poultry Industry
Research by Akiba et al. (2001) found that Phaffia rhodozyma, rich in astaxanthin, can be used to modify meat color in broiler chickens, suggesting its utility in poultry feed to meet consumer preferences (Akiba et al., 2001).
Propiedades
Nombre del producto |
Phaffiaol |
|---|---|
Fórmula molecular |
C25H44O3 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
2-heptadecyl-4,6-dimethoxyphenol |
InChI |
InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(27-2)21-24(28-3)25(22)26/h20-21,26H,4-19H2,1-3H3 |
Clave InChI |
PCBROMAIRGVTNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)O |
Sinónimos |
2,4-dimethoxy-6-heptadecylphenol phaffiaol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)



![4-(3-hydroxypiperidin-1-yl)-2-piperazin-1-yl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine-6-sulfinate](/img/structure/B1242746.png)
![N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B1242748.png)


![N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide](/img/structure/B1242752.png)

![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
